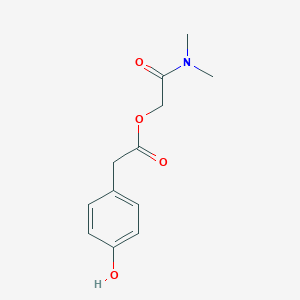

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Description

Historical Context of Research Development

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (CAS: 59721-16-3) emerged as a compound of interest in the late 20th century during investigations into ester derivatives with dual functional groups. Early studies focused on its synthesis via esterification of 2-(4-hydroxyphenyl)acetic acid with 2-(dimethylamino)-2-oxoethanol, often employing dehydrating agents like dicyclohexalcarbodiimide (DCC) . By the 2000s, its role expanded into pharmaceutical intermediates, particularly in polymer synthesis and drug delivery systems, owing to its stability and reactivity . The compound’s structural similarity to phenanthroindolizidine alkaloids, such as tylophorinicine, later spurred interest in its bioactive potential .

Significance in Contemporary Biochemical Research

In modern research, this compound is valued for its versatility:

- Organic Synthesis : Serves as a reagent for synthesizing polyesters, polyamides, and polysaccharide derivatives .

- Drug Development : Acts as a precursor for anticancer agents, with studies highlighting its role in kinase inhibition and apoptosis induction .

- Material Science : Utilized in catalytic processes for polymer production due to its dimethylamino group, which enhances nucleophilicity .

Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), have enabled precise characterization of its stereochemistry and reactivity .

Theoretical Framework for Structure-Activity Investigations

The compound’s bioactivity is attributed to its hybrid structure:

- Hydroxyphenyl Group : Facilitates hydrogen bonding and antioxidant activity .

- Dimethylamino-Oxoethyl Ester : Enhances solubility and membrane permeability (LogP: 0.57) .

Comparative studies with analogs like tylophorinicine (CAS: 87302-57-6) reveal that substitutions at the hydroxyphenyl or dimethylamino positions significantly alter pharmacological profiles. For example, methylation of the hydroxyl group reduces antioxidant capacity but improves metabolic stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ |

Properties

IUPAC Name |

[2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOYXHSRNCTJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446129 | |

| Record name | 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59721-16-3 | |

| Record name | Benzeneacetic acid, 4-hydroxy-, 2-(dimethylamino)-2-oxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-(Dimethylamino)-2-oxoethanol with 2-(4-hydroxyphenyl)acetic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to accelerate the esterification reaction. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate involves its interaction with biological molecules. The ester group can undergo hydrolysis to release active compounds that interact with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Key Comparison Points

Structural Features

- Substituent Effects: The dimethylamino-oxoethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler esters like methyl 2-(4-hydroxyphenyl)acetate. This group may improve solubility in polar solvents (e.g., DMA) and influence pharmacokinetic properties .

- Aromatic Modifications: Fluorinated analogs (e.g., Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) exhibit increased electrophilicity and metabolic stability due to fluorine’s electron-withdrawing effects, whereas methoxy groups (e.g., in [2-(4-methoxyanilino)-2-oxoethyl] derivatives) enhance lipophilicity .

- Natural vs. Synthetic : Natural derivatives like 2-(2-oxoindolin-3-yl)ethyl 2-(4-hydroxyphenyl)acetate contain indole rings, which are rare in synthetic analogs. These structures may confer unique bioactivity, such as antimicrobial or acetylcholinesterase inhibitory effects .

Biological Activity

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is an organic compound characterized by its ester and amine functional groups. It has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a dimethylamino group and a hydroxyphenyl moiety, which contribute to its unique chemical reactivity and biological properties. The presence of these groups enhances solubility and the potential for hydrogen bonding, while also providing basicity and nucleophilicity.

The exact mechanism of action for this compound remains largely unexplored; however, it is believed to interact with various cellular targets similar to other phenolic compounds. These interactions can lead to alterations in cellular processes through:

- Antioxidant Activity : The compound is expected to exert antioxidant effects, protecting cells from oxidative stress by scavenging free radicals.

- Enzyme Interaction : It may influence enzyme activity, potentially affecting metabolic pathways within cells.

Other Biological Activities

Beyond antimicrobial effects, there is ongoing investigation into the compound's potential as a biochemical probe in various biological assays, particularly in drug discovery contexts.

Case Studies and Research Findings

-

Study on Phenolic Derivatives :

A study highlighted the importance of hydroxyl substitutions on phenolic compounds, noting that such modifications can enhance biological activity against bacterial strains . This suggests that the hydroxy group in our compound may similarly enhance its efficacy. -

Comparative Analysis :

Comparative studies of similar compounds indicate that variations in substituents can significantly impact biological activity. For example, derivatives with electron-donating or withdrawing groups on the phenyl ring exhibited varying degrees of antimicrobial potency . -

Mechanistic Insights :

Mechanistic studies are crucial for understanding how compounds like this compound interact at the molecular level with cellular targets, potentially leading to novel therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate?

- Methodological Answer :

- Reagent Selection : Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution or esterification reactions. For example, similar protocols for synthesizing 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate achieved 92.8% yield via room-temperature reactions .

- Purification : Recrystallization from ethanol or methanol is effective for isolating crystalline products, as demonstrated in analogous ester syntheses .

- Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm product purity .

Q. What purification strategies are recommended for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol for recrystallization, optimizing solvent ratios to maximize crystal yield and purity .

- Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water gradient) can resolve impurities, especially for polar derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm ester linkage formation (e.g., δ ~4.5–5.5 ppm for methylene adjacent to carbonyl groups) and aromatic substitution patterns .

- IR : Key peaks include ester C=O (~1740 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical m/z for C₁₂H₁₅NO₅: 277.0954) .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For example, ICReDD combines quantum calculations with experimental data to optimize reaction conditions .

- AI Integration : Tools like COMSOL Multiphysics with AI-driven parameter optimization can simulate reaction kinetics and thermodynamics for process scale-up .

Q. How can researchers resolve contradictory data in coupling reaction yields?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). For instance, DMF vs. THF may drastically alter yields in esterification reactions .

- Mechanistic Studies : Use deuterated solvents or kinetic isotope effects to probe reaction mechanisms and identify rate-limiting steps .

Q. What methodologies are suitable for studying the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. For example, phenylacetic acid derivatives were evaluated for metabolic effects on liver enzymes using probe drugs .

- CYP Inhibition Screening : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorometric or luminescent assays .

Q. How can reactor design enhance scalability of this compound’s synthesis?

- Methodological Answer :

- Membrane Technologies : Implement continuous-flow reactors with in-line separation modules (e.g., nanofiltration membranes) to improve yield and reduce purification steps .

- Process Control : Use real-time PAT (process analytical technology) tools, such as Raman spectroscopy, to monitor reaction progress and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.